L-lyxose
Overview
Description
L-Lyxose is a rare sugar classified as an aldopentose, meaning it contains five carbon atoms and an aldehyde functional group. Its chemical formula is C₅H₁₀O₅. This compound is a C-2 epimer of the sugar xylose, which means it differs from xylose only in the configuration around the second carbon atom. This compound is not commonly found in nature but can be a component of bacterial glycolipids .
Mechanism of Action
Target of Action
L-lyxose primarily targets enzymes such as D-lyxose isomerase (D-LI, EC 5.3.1.15) and transketolase . D-LI is an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . Transketolase is a key enzyme in the pentose phosphate pathway in all organisms, recognizing sugar phosphates as substrates .
Mode of Action
This compound interacts with its target enzymes to undergo isomerization reactions. For instance, D-LI catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose . Similarly, transketolase, with a cofactor of thiamine pyrophosphate, catalyzes the transfer of a 2-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, giving D-sedoheptulose-7-phosphate .
Biochemical Pathways
This compound is an intermediate in certain metabolic pathways of eukaryotes and prokaryotes . It is involved in the pentose phosphate pathway via the action of transketolase . The biotransformation from xylitol to this compound by xylitol 4-dehydrogenase has also been studied .
Pharmacokinetics (ADME Properties)
The biotransformation of this compound suggests that it can be metabolized in the body . More research is needed to fully understand the absorption, distribution, metabolism, and excretion of this compound.
Result of Action
The molecular and cellular effects of this compound’s action involve the production of various sugars such as D-xylulose, D-mannose, and D-ribose . These sugars have significant roles in various biological processes and can contribute to the production of antiviral drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic conversion of this compound is preferred over chemical methods due to its moderate, efficient, and sustainable nature . Additionally, the use of lignocellulosic biomass, a renewable resource, for the production of this compound has been explored .
Biochemical Analysis
Biochemical Properties
L-Lyxose plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. One notable enzyme that interacts with this compound is transketolase, which is involved in the pentose phosphate pathway. Transketolase catalyzes the transfer of a two-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, forming D-sedoheptulose-7-phosphate. This compound can also act as a substrate for transketolase, leading to the formation of non-phosphorylated heptulose . This interaction highlights the versatility of this compound in biochemical pathways and its potential as a building block for rare sugars.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the pentose phosphate pathway, which is crucial for cellular redox balance and nucleotide synthesis. By acting as a substrate for transketolase, this compound can modulate the flux of metabolites through this pathway, thereby influencing cellular function . Additionally, this compound may impact gene expression by altering the availability of key metabolites required for transcription and translation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. For example, this compound binds to the active site of transketolase, forming hydrogen bonds and other interactions that stabilize the enzyme-substrate complex . This binding facilitates the transfer of a two-carbon unit, leading to the formation of heptulose. Furthermore, this compound may act as an inhibitor or activator of other enzymes, depending on its concentration and the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in metabolic flux and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the synthesis of rare sugars. As a substrate for transketolase, this compound contributes to the formation of heptulose and other metabolites Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions . The distribution of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles, where it can exert its effects on cellular function . For example, this compound may localize to the cytoplasm or mitochondria, where it can participate in metabolic reactions and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of L-lyxose is challenging and typically involves multiple steps. One common method is the epimerization of D-xylose using specific enzymes or chemical catalysts. For example, the isomerization of D-xylose to this compound can be catalyzed by xylose isomerase .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods due to the complexity and low yield of chemical synthesis. Microbial biotransformation is a promising approach, where specific microorganisms or enzymes convert precursor compounds like xylitol into this compound .
Chemical Reactions Analysis
Types of Reactions: L-Lyxose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-lyxonic acid.
Reduction: Reduction of this compound can yield L-lyxitol.
Isomerization: this compound can be isomerized to other sugars such as L-ribose and L-xylulose.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid or bromine water.
Reduction: Common reducing agents include sodium borohydride or hydrogen in the presence of a catalyst.
Isomerization: Enzymes like xylose isomerase or arabinose isomerase are used under specific pH and temperature conditions.
Major Products:
Oxidation: L-lyxonic acid
Reduction: L-lyxitol
Isomerization: L-ribose, L-xylulose
Scientific Research Applications
L-Lyxose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of other rare sugars and complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a glycosidase inhibitor.
Medicine: Investigated for its potential in developing antiviral drugs and other therapeutic agents.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Comparison with Similar Compounds
L-Ribose: Another rare sugar with similar structural properties but different biological functions.
L-Xylulose: An isomer of L-lyxose involved in similar metabolic pathways.
Uniqueness of this compound: this compound is unique due to its rare occurrence in nature and its specific configuration, which imparts distinct chemical and biological properties. Its ability to act as a glycosidase inhibitor and its potential in synthesizing other rare sugars make it a valuable compound in research and industry .
Properties
IUPAC Name |
(2R,3R,4S)-2,3,4,5-tetrahydroxypentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-YUPRTTJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883782 | |
Record name | L-Lyxose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-78-6 | |
Record name | L-Lyxose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lyxose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lyxose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Lyxose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-lyxose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYXOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7J5HM9DY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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